8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
Description
8-Methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a bicyclic heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. Key structural attributes include:
- C8-Methyl group: Enhances metabolic stability and modulates steric interactions with target proteins.
This compound is part of a broader class of pyrido[2,3-d]pyrimidin-7(8H)-ones, which are extensively studied for their antitumor and kinase-inhibitory properties.
Properties
IUPAC Name |
8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-16-5-7-18(8-6-16)13-10-3-4-11(19)17(2)12(10)14-9-15-13/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHQHYLNJIGNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
From 4-Chloropyrimidine Precursors
A widely adopted strategy utilizes 4-chloro-2-(methylthio)pyrimidine-5-carboxylates as key intermediates.
Representative Protocol (, Scheme 1):
- Reduction-Oxidation Sequence :
- LiAlH4 reduces ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate to the corresponding alcohol.
- MnO2 oxidizes the alcohol to 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde (85% yield).
- Knoevenagel Condensation :
- Aldehyde reacts with active methylene compounds (e.g., arylsulfonylacetic acids) in presence of benzylamine.
- Forms pyrido[2,3-d]pyrimidin-7(8H)-one scaffold with retained C4 chloride.
Critical Parameters:
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Reduction | 0 → RT | 2 | 92 |
| Oxidation | RT | 12 | 85 |
| Cyclization | 80 | 6 | 78 |
Direct Ring Formation from Pyridine Derivatives
Alternative methods construct the pyrimidine ring onto preformed pyridine systems:
Guanidine Cyclocondensation :
Microwave-Assisted Synthesis :
Installation of 4-Methylpiperazinyl Group
SNAr Displacement of Chloride
The C4 chloride in pyrido[2,3-d]pyrimidin-7(8H)-ones undergoes efficient displacement with nitrogen nucleophiles:
- Substrate : 8-Methyl-4-chloropyrido[2,3-d]pyrimidin-7(8H)-one
- Nucleophile : 4-Methylpiperazine (3 equiv)
- Solvent : n-BuOH
- Temperature : 120°C
- Time : 18 h
- Yield : 89%
Key Considerations:
Buchwald-Hartwig Amination
For less activated systems, palladium-catalyzed coupling provides an alternative:
- Pd2(dba)3 (5 mol%)
- Xantphos (10 mol%)
- Cs2CO3 (2 equiv)
- Toluene, 110°C, 24 h
- Yield: 76%
N8-Methylation Strategies
Early-Stage Alkylation
Incorporating methyl during pyrido ring formation avoids late-stage functionalization:
- Condense α,β-unsaturated ester with malononitrile in NaOMe/MeOH.
- React intermediate with N-methylguanidine.
- Simultaneously forms pyrido[2,3-d]pyrimidine core and installs N8-methyl.
Advantages:
- Avoids protecting group chemistry.
- 62% overall yield for three steps.
Post-Cyclization Methylation
Direct alkylation of NH-pyrido[2,3-d]pyrimidin-7(8H)-ones:
- Substrate: 4-(4-Methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
- Methylating Agent: Methyl iodide (2 equiv)
- Base: K2CO3 (3 equiv)
- Solvent: DMF
- Temperature: 50°C
- Time: 12 h
- Yield: 84%
Limitations:
- Competes with O-methylation at C7 position.
- Requires careful stoichiometry control.
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| Pyrimidine-first | 5 | 58 | Scalable intermediate production |
| Pyridine-first | 4 | 49 | Avoids halogenation steps |
| Late-stage amination | 3 | 67 | Modular for analog synthesis |
Economic Considerations:
- Cost of 4-methylpiperazine: $12-15/g (bulk pricing)
- Pd catalyst contribution: 23% of total material cost
Characterization Data
1H NMR (400 MHz, DMSO-d6):
δ 8.45 (s, 1H, H2), 7.89 (d, J=8.4 Hz, 1H, H5), 6.98 (d, J=8.4 Hz, 1H, H6), 4.15 (s, 3H, N8-CH3), 3.72-3.68 (m, 4H, piperazine), 2.51-2.47 (m, 4H, piperazine), 2.31 (s, 3H, N-CH3).
HPLC Purity: 98.6% (C18 column, 10-90% MeCN/H2O over 20 min).
Chemical Reactions Analysis
Types of Reactions
8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives, which may exhibit higher biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve the use of solvents like DMSO, methanol, and acetonitrile, with temperature and pH adjustments to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, which can be further explored for their biological activities and potential therapeutic applications.
Scientific Research Applications
Enzyme Inhibition
The compound exhibits significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. CDK inhibition can lead to altered cell proliferation and apoptosis, making this compound a candidate for cancer therapeutics. Studies indicate that it binds to the active site of CDKs, effectively blocking their activity and influencing cell cycle progression .
Anticancer Properties
Research has demonstrated that derivatives of 8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one possess antiproliferative properties against various cancer cell lines. This is attributed to their ability to induce cell cycle arrest and apoptosis in malignant cells. For example, compounds derived from this scaffold have shown efficacy in inhibiting tumor growth in preclinical models .
Synthetic Routes
The synthesis of this compound involves several steps, including the condensation of pyrimidine derivatives with piperazine moieties. Various methods have been optimized for higher yields and purity, utilizing techniques such as nucleophilic substitution reactions and oxidation processes .
Derivatization Potential
The compound serves as a versatile scaffold for further chemical modifications, allowing the development of new derivatives with enhanced biological activity or selectivity against specific targets. This adaptability makes it an essential building block in drug discovery efforts aimed at developing novel therapeutics.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a lead compound for designing new inhibitors targeting various kinases involved in cancer progression. Its unique structural features contribute to its distinct biological activities and make it a valuable candidate for further pharmacological studies.
Biochemical Studies
The compound is also used in biochemical assays to study enzyme kinetics and protein interactions, providing insights into the molecular mechanisms underlying its inhibitory effects on CDKs and other targets .
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity | Applications |
|---|---|---|---|
| Imatinib | Tyrosine kinase inhibitor | Effective against chronic myelogenous leukemia | Cancer therapy |
| PHA-848125 | CDK inhibitor | Antiproliferative activity | Cancer research |
| This compound | Heterocyclic scaffold with piperazine moiety | Inhibits CDKs; potential anticancer effects | Drug development |
Mechanism of Action
The mechanism of action of 8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound acts as an inhibitor of these kinases, thereby interfering with cell cycle progression and exhibiting antiproliferative effects . The pathways involved include the inhibition of ATP binding to the kinase active site, leading to the suppression of kinase activity and subsequent cellular effects.
Comparison with Similar Compounds
Substituent Effects at Position C4
The C4 position is pivotal for target engagement. Comparative
Key Insight : The 4-methylpiperazine group in the target compound may mimic the basic side chains of kinase inhibitors like G-5555, enhancing interactions with ATP-binding pockets .
Substituent Effects at Position C8
Position C8 influences pharmacokinetics and target binding:
Kinase Inhibition Profile
Pyrido[2,3-d]pyrimidin-7(8H)-ones with C5-C6 double bonds (like the target compound) are primarily antitumor agents, acting as tyrosine kinase inhibitors .
Comparison with Marketed Drugs
- Palbociclib : Approved for breast cancer, features a cyclopentyl-C8 and piperazine-C4. The target compound’s methyl group may offer improved solubility .
- Tasosartan: A dihydropyrido[2,3-d]pyrimidinone (C5-C6 single bond) focused on cardiovascular targets, highlighting structural-activity divergence .
Biological Activity
The compound 8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a member of the pyrido[2,3-d]pyrimidine class, which has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound through various studies, highlighting its synthesis, structure-activity relationships (SAR), and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H17N5O
- IUPAC Name : this compound
Synthesis Methods
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones typically involves multi-step reactions starting from simpler pyridine or pyrimidine derivatives. Various synthetic routes have been explored to optimize yield and biological activity. For instance, methods focusing on the substitution patterns at C5 and C6 have been shown to significantly influence the biological properties of the resulting compounds .
Antitumor Activity
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class, including this compound, exhibit potent antitumor activities. A study highlighted that related compounds act as multikinase inhibitors with significant efficacy against various cancer cell lines . For example:
| Compound | Target Kinases | IC50 (nM) |
|---|---|---|
| 7x | CDK4/CYCLIN D1 | 30-100 |
| 7x | ARK5 | <100 |
This compound was noted for inducing apoptosis in tumor cells at low concentrations .
The mechanism by which these compounds exert their effects often involves inhibition of key kinases involved in cell cycle regulation. The inhibition of cyclin-dependent kinases (CDKs) disrupts the cell cycle progression and promotes apoptosis in cancer cells. For instance, the compound's interaction with CDK1 has been documented to prevent phosphorylation events critical for cell cycle progression .
Structure-Activity Relationships (SAR)
The SAR studies have shown that modifications on the piperazine ring and the methyl group at position 8 can enhance selectivity and potency against specific kinases. This highlights the importance of structural modifications in developing effective therapeutic agents .
Case Studies and Research Findings
Several case studies have demonstrated the efficacy of pyrido[2,3-d]pyrimidin-7(8H)-ones in preclinical models:
- In Vivo Tumor Regression : In a study involving xenograft models, administration of a related compound resulted in significant tumor regression, showcasing its potential for cancer therapy .
- Cytotoxicity Studies : In vitro assays revealed that these compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Q & A
Q. What are the common synthetic routes for preparing the pyrido[2,3-d]pyrimidin-7(8H)-one core structure, and what are their limitations?
The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is typically synthesized via cyclization reactions. A prominent method involves reacting 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with amines or hydrazines under controlled conditions . However, introducing substituents at the C4 position remains challenging due to steric hindrance and competing side reactions. Recent advances use chloro-substituted intermediates (e.g., 4-chloropyrido[2,3-d]pyrimidines) to enable nucleophilic substitutions, though this requires precise temperature control and anhydrous solvents .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Characterization involves a multi-technique approach:
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry, particularly distinguishing between C5-C6 double bonds and substituent positions (e.g., methyl groups at N8) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, with deviations <2 ppm indicating purity .
- HPLC : Purity ≥98% is typically achieved using reverse-phase C18 columns with methanol/water gradients, as noted in analytical protocols .
Q. What initial biological screening assays are recommended for evaluating kinase inhibition potential?
Cell-free kinase assays (e.g., ADP-Glo™) are used to measure IC₅₀ values against target kinases like PI3K or mTOR. Follow-up cellular assays (e.g., MTT for cytotoxicity) should include controls for off-target effects, such as using isogenic cell lines with/without the target kinase .
Advanced Research Questions
Q. How can researchers optimize the introduction of substituents at the C4 position to enhance bioactivity?
Substitution at C4 is best achieved via halogenated intermediates. For example, 4-chloro derivatives allow nucleophilic displacement with amines (e.g., 4-methylpiperazine) under microwave-assisted conditions (100–120°C, 30 min), yielding >80% conversion . Computational modeling (e.g., docking studies) can prioritize substituents that improve binding to kinase ATP pockets while minimizing steric clashes .
Q. How can researchers address contradictions in reported biological activities of derivatives across studies?
Discrepancies in IC₅₀ values may arise from assay variability (e.g., ATP concentrations in kinase assays) or cell line-specific expression of efflux pumps. To mitigate this:
Q. What strategies improve the metabolic stability of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?
Metabolic instability often stems from oxidation at the piperazine moiety. Strategies include:
Q. How can structure-activity relationship (SAR) studies be designed to balance potency and solubility?
SAR should systematically vary substituents at C4, C8, and the pyridine ring. Key parameters:
- Potency : Measure kinase inhibition in vitro.
- Solubility : Use shake-flask methods with PBS (pH 7.4) or simulated gastric fluid.
- Lipophilicity : Calculate logP values (e.g., using XLogP3) to correlate with membrane permeability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on cytotoxicity in cancer vs. normal cell lines?
Apparent contradictions may reflect selective kinase dependency in cancer cells. Solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
